molecular formula C18H36O2Sn B177228 2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester CAS No. 108286-71-1

2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester

Cat. No.: B177228
CAS No.: 108286-71-1
M. Wt: 403.2 g/mol
InChI Key: CHNKRIGYIYMYEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester is a chemical compound with the molecular formula C18H36O2Sn and a molecular weight of 403.193 g/mol . This compound is also known by its systematic name, ethyl 2-(tributylstannylmethyl)prop-2-enoate. It is a derivative of propenoic acid, where the hydrogen atom at the 2-position is replaced by a tributylstannylmethyl group, and the carboxylic acid group is esterified with ethanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester can be achieved through several synthetic routes. One common method involves the reaction of tri-n-butyl-tin hydride with 2-(ethoxycarbonyl)prop-2-en-1-yl phenyl sulfone in the presence of a catalyst such as azobisisobutyronitrile in benzene at 80°C for 1.5 hours . Another method involves the reaction of a solution of a tin compound in ethanol with a solution of sodium hydride in ethanol at 0°C, followed by warming to room temperature and stirring for 1 hour .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, solvent, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester involves its ability to participate in various chemical reactions. The tributylstannyl group is a good leaving group, making the compound reactive in nucleophilic substitution reactions. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the tributylstannyl group in 2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester makes it unique compared to other propenoic acid derivatives. This group enhances the compound’s reactivity and makes it useful in specific synthetic applications, such as the Suzuki-Miyaura coupling reaction.

Properties

IUPAC Name

ethyl 2-(tributylstannylmethyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9O2.3C4H9.Sn/c1-4-8-6(7)5(2)3;3*1-3-4-2;/h2-4H2,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNKRIGYIYMYEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)CC(=C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451949
Record name 2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108286-71-1
Record name 2-Propenoic acid, 2-[(tributylstannyl)methyl]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This compound was prepared from ethyl α-(benzenesulphonylmethyl)acrylate, n-Bu3SnH and AIBN in benzene at 80° C. for 1.5 h according to the procedure described in Journal of the Chemical Society, Chemical Communications, 1986, 1339-1340. 1H NMR (CDCl3) δ 0.85-1.65 (30H, m, 3× CH2CH2CH2CH3, OCH2CH3), 2.00 (2H, s, allylic CH2Sn), 4.15 (2H, q, OCH2CH3, J 7.5 Hz), 5.25 (1H, s, olefinic proton), 5.75 (1H, s, olefinic proton).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.